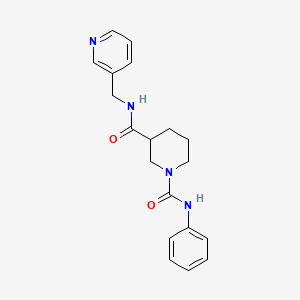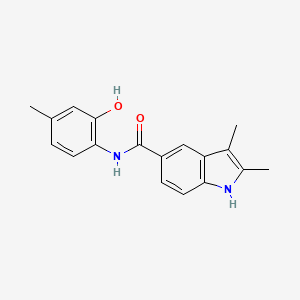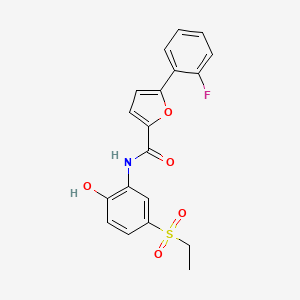
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide, also known as JNJ-40411813, is a novel piperidine derivative compound that has gained significant attention from the scientific community. This compound has been synthesized and studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, this compound has been shown to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has several advantages for use in laboratory experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and cancer. Another potential direction is the investigation of the role of the sigma-1 receptor in various cellular processes and the development of new compounds that can modulate its activity. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential side effects in humans.
Synthesis Methods
The synthesis of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide involves the reaction of 1-phenylpiperidin-3-amine with pyridine-3-carboxaldehyde followed by the addition of succinic anhydride. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The final product is obtained by recrystallization and purification processes.
Scientific Research Applications
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(21-13-15-6-4-10-20-12-15)16-7-5-11-23(14-16)19(25)22-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLISMIJPUGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)



![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)